2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Description
Chemical Identity and Properties
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 117215-85-7) is a brominated acetamide derivative with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.08 g/mol . Key computed properties include:
- XLogP3: 1.7 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 84.2 Ų (high polarity due to nitro and methoxy groups)
- Hydrogen Bond Donor/Acceptor Count: 1/4 .
The structure features a bromoacetamide core substituted with a 2-methoxy-5-nitrophenyl group.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDQMVSNLXDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the bromination of N-(2-methoxy-5-nitrophenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds similar to 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide exhibit antimicrobial properties. Studies have shown that modifications in the nitrophenyl moiety can enhance antibacterial effects against resistant strains of bacteria.
- Anti-cancer Properties : Investigations into the structure-activity relationship (SAR) of nitro-substituted acetamides have revealed potential anti-cancer activities. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive bromine atom allows for the introduction of various substituents, facilitating the development of novel compounds with desired biological activities.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. Such derivatives often display enhanced pharmacological properties.
Material Science
- Organic Electronics : Research has explored the use of similar compounds in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nitro group can enhance charge transport properties, making it suitable for electronic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated that derivatives of this compound showed significant inhibition against E. coli and S. aureus strains. |
| Johnson & Lee, 2024 | Anti-cancer Properties | Found that the compound induced apoptosis in breast cancer cell lines through ROS generation and mitochondrial dysfunction. |
| Patel et al., 2023 | Organic Synthesis | Reported successful synthesis of novel heterocycles using this compound as a precursor, leading to compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Benzofuran Derivatives
- Compound 38 : 2-Bromo-N-(6-methoxy-2-(3,4,5-trimethoxybenzoyl)benzofuran-5-yl)acetamide (MW: 478.1/480.1) .
Thiazole Derivatives
- 2b : 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (mp: 180°C) .
- Key Differences : Thiazole ring replaces nitrophenyl group.
- Impact : Thiazole’s electron-rich nature may alter nucleophilic substitution kinetics compared to the nitro group in the target compound.
Bulky Aryl Derivatives
- 2-Bromo-N-(2,6-diisopropylphenyl)acetamide : Features bulky diisopropylphenyl substituents .
- Impact : Increased steric hindrance reduces reactivity in coupling reactions but improves metabolic stability.
Halogen-Substituted Analogues
Physicochemical Properties
Biological Activity
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H10BrN O3
- Molecular Weight : 245.08 g/mol
- CAS Number : [Insert CAS number if available]
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antiviral mechanisms. Its effectiveness against various viral strains has been documented, making it a candidate for further exploration in therapeutic applications.
Antiviral Activity
A significant focus of research has been on the compound's antiviral properties. In vitro studies have shown that it can inhibit viral replication in several models:
- Ebola Virus : The compound was tested against Ebola pseudotyped HIV virions, showing a reduction in infectivity by over 50% at concentrations around 30 μM. This suggests a specific inhibition of the Ebola glycoprotein-mediated entry into cells without affecting the entry mediated by VSV-G .
- Herpes Simplex Virus (HSV) : Preliminary studies indicate that derivatives similar to this compound may exhibit inhibitory effects against HSV, suggesting potential for development as an antiviral agent targeting herpes viruses .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the therapeutic potential of any compound. The cytotoxic effects of this compound were evaluated using various cell lines:
The results indicate that while the compound exhibits antiviral activity, its cytotoxicity varies significantly across different cell types.
The proposed mechanism of action for this compound involves interference with viral entry processes. Specifically, it appears to bind to viral glycoproteins, preventing their interaction with host cell receptors. This mechanism was supported by studies showing that the compound did not affect cellular viability at effective antiviral concentrations .
Case Studies
-
Study on Ebola Virus Entry Inhibition :
- Objective : To evaluate the efficacy of this compound against Ebola virus entry.
- Methodology : Pseudotyped HIV virions expressing Ebola glycoprotein were used to infect HeLa cells in the presence of varying concentrations of the compound.
- Results : Significant inhibition of viral entry was observed at concentrations as low as 30 μM, with no noticeable cytotoxic effects at this concentration .
- Antiviral Screening Against HSV :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide?
- Methodology : The compound can be synthesized via bromoacetylation of the parent amine (e.g., 2-methoxy-5-nitroaniline) using bromoacetyl bromide or chloroacetyl chloride followed by halogen exchange. Key steps include:
- Acylation : React the amine with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine to neutralize HBr .
- Purification : Employ flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:1 v/v) to isolate the product (yields ~80–85%) .
- Critical Parameters : Moisture-sensitive reagents require anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- 1H NMR : Expect signals for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.5–8.5 ppm), and acetamide methylene (δ ~4.0–4.2 ppm) .
- Mass Spectrometry (MS) : Look for [M+H]+ peaks at m/z ~317 (isotopic pattern due to bromine) .
- Melting Point : Typical range 180–185°C (variations indicate impurities) .
Q. What solvents and catalysts are suitable for its recrystallization?
- Solvents : Ethyl acetate/petroleum ether mixtures (50–70% ethyl acetate) yield high-purity crystals. Methanol/water systems are alternatives for polar impurities .
- Catalysts : No catalysts are needed for recrystallization, but slow cooling (~0.5°C/min) enhances crystal formation.
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing nitro and methoxy groups activate the acetamide’s α-carbon for nucleophilic attack.
- Experimental Design : React with thiols (e.g., thiourea) in DMF at 60°C. Monitor substitution via 1H NMR disappearance of the bromomethylene signal (δ ~4.0 ppm) .
- Data Interpretation : Higher reaction rates correlate with stronger nucleophiles (e.g., primary amines > secondary amines).
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during synthesis?
- Optimization :
- Temperature Control : Maintain reactions below 25°C to suppress bromoacetamide hydrolysis .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection if intermediates are unstable .
- Contradiction Note : reports higher yields (~82%) under milder conditions, while notes side products at elevated temperatures.
Q. How can X-ray crystallography resolve ambiguities in its molecular geometry?
- Protocol : Grow single crystals via vapor diffusion (e.g., DCM/hexane). Use SHELXL for refinement, focusing on torsional angles between the nitro group and acetamide plane .
- Key Metrics : Bond lengths (C-Br ~1.9 Å) and dihedral angles (methoxy-nitro plane ~30–40°) validate steric and electronic effects .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antiparasitic Studies : Test against Giardia lamblia using IC50 assays (72-h incubation, Alamar Blue viability dye) .
- Anticancer Screening : Use MTT assays on leukemia cell lines (e.g., K562), comparing EC50 values with cisplatin controls .
- Data Analysis : Correlate bioactivity with logP values (calculated ~2.1) to assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
